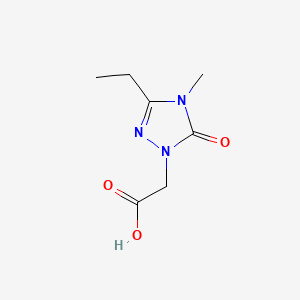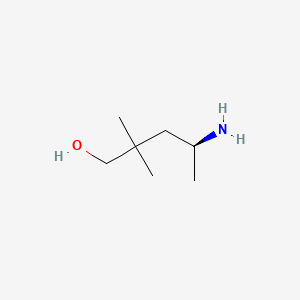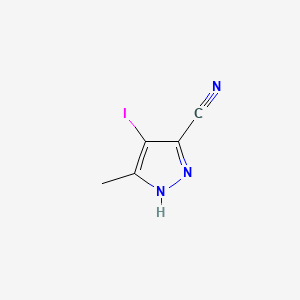![molecular formula C14H18ClN3O B6605361 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine CAS No. 2416218-57-8](/img/structure/B6605361.png)
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2R)-Aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine, also known as ACPC, is a synthetic compound that is used in a variety of scientific research applications. ACPC is a novel piperazine derivative that has been shown to possess a wide range of biological activities and has been studied extensively in the fields of pharmaceuticals and biochemistry. ACPC has been used in a variety of research applications, including pharmacological studies, biochemical studies, and physiological studies.
Aplicaciones Científicas De Investigación
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been used in a variety of scientific research applications, including pharmacological studies, biochemical studies, and physiological studies. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been studied as a potential treatment for a variety of diseases, including cancer, HIV, and Alzheimer's disease. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been studied as a potential therapeutic agent for treating conditions such as depression, anxiety, and schizophrenia. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been studied in the fields of neuroscience and pharmacology as a potential therapeutic agent for treating neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is not fully understood. However, it is believed that 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine may act as an agonist at certain serotonin receptors and may modulate the activity of certain enzymes, such as cyclooxygenase-2. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess antioxidant activity and may act as an inhibitor of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been shown to possess a wide range of biochemical and physiological effects. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess antioxidant activity and may act as an inhibitor of certain enzymes involved in the metabolism of drugs. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess neuroprotective properties and may act as an agonist at certain serotonin receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in laboratory experiments has several advantages. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is a readily available compound and is relatively inexpensive to produce. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is also relatively stable and can be stored for long periods of time. The use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in laboratory experiments also has several limitations. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is a synthetic compound, and there is a lack of information regarding its long-term safety and toxicity. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is also a relatively new compound, and there is a lack of information regarding its potential therapeutic benefits.
Direcciones Futuras
The potential future directions for the use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in scientific research are numerous. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be further studied as a potential therapeutic agent for treating a variety of diseases, including cancer, HIV, and Alzheimer's disease. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could also be studied as a potential therapeutic agent for treating neurological disorders. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could also be studied as a potential treatment for depression, anxiety, and schizophrenia. Additionally, 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be studied further as an antioxidant and as an inhibitor of certain enzymes involved in the metabolism of drugs. Finally, 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be studied further as a potential modulator of certain enzymes, such as cyclooxygenase-2.
Métodos De Síntesis
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde and piperazine in the presence of a base. The reaction of these two compounds yields a mixture of 1-(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine and 1-(2S)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine. The mixture can be separated by column chromatography and the desired product can be obtained.
Propiedades
IUPAC Name |
[(2R)-aziridin-2-yl]-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c15-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)14(19)13-9-16-13/h1-3,8,13,16H,4-7,9-10H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRLUIDFPKFOHR-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)[C@H]3CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)


![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)


![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

